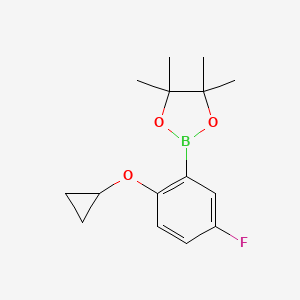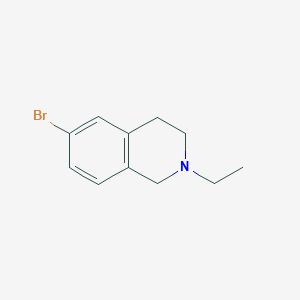
6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline
Vue d'ensemble
Description
“6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline” is a chemical compound with the CAS Number: 1341034-57-8 . It has a molecular weight of 240.14 . The compound is white to yellow to brown or gray in color .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.14 . It is a white to yellow to brown or gray solid or liquid .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinoline, including derivatives like 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline, reacts with ethyl bromopyruvate to produce pyrrolo[2,1-a]isoquinolines, which are useful in various chemical syntheses (Yavari, Hossaini, & Sabbaghan, 2006).
Aryl Radical Building Blocks in Radical Cyclisation : 2-(2-Bromophenyl)ethyl groups, similar to the structure of 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline, are used in radical cyclisation reactions to synthesize complex heterocycles (Allin et al., 2005).
Synthesis of Hydrogenated Thiazoloisoquinolines : This research involves the preparation of dihydro and tetrahydro-thiazoloisoquinolines from 3,4-dihydroisoquinoline derivatives, indicating potential applications in various chemical transformations (Rozwadowska & Sulima, 2001).
Reactions with Potassium Amide : Isoquinolines with bromo and ethoxy substituents undergo nucleophilic substitution reactions, highlighting their reactivity and potential in synthetic chemistry (Sanders, Dijk, & Hertog, 2010).
Pharmaceutical and Biological Applications
Cytotoxicity and Docking Simulation of Annulated Dihydroisoquinoline Heterocycles : These compounds, structurally related to 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline, have been evaluated for cytotoxic activity against various cancer cell lines, showing potential as anticancer agents (Saleh et al., 2020).
Synthesis of Aminoquinones for Cytotoxic Evaluation : This study involves synthesizing isoquinolinequinone derivatives and evaluating their cytotoxic activity against human tumor cell lines, indicating potential pharmaceutical applications (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-2-ethyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGICEWDTPWCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



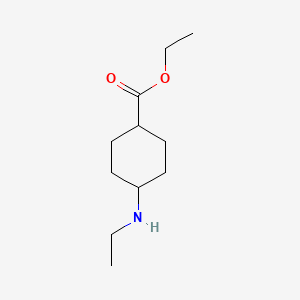
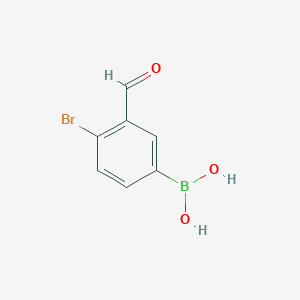

![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

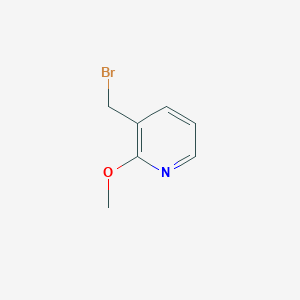

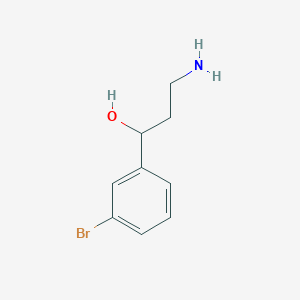
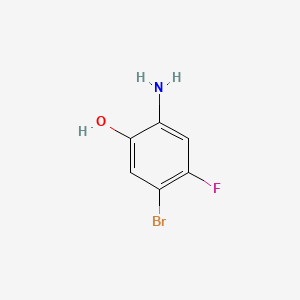
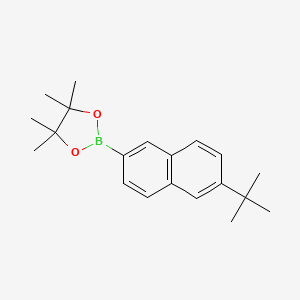

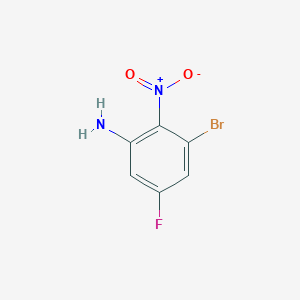
![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
